An In-depth Technical Guide to 3-Nitrobenzonitrile
An In-depth Technical Guide to 3-Nitrobenzonitrile
Introduction
3-Nitrobenzonitrile, with the CAS number 619-24-9, is an organic compound featuring both a nitro group (-NO₂) and a nitrile group (-CN) attached to a benzene ring at the meta position.[1] This unique substitution pattern makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] It typically appears as a pale yellow crystalline powder or needles.[1][2] Its chemical versatility, stemming from the reactivity of its functional groups, has led to its use in the development of pharmaceuticals, agrochemicals, and dyes.[1] Furthermore, it has found a niche application in analytical chemistry as a matrix for matrix-assisted ionization vacuum (MAIV) mass spectrometry.[2][3]
Chemical and Physical Properties
A comprehensive summary of the key physical and chemical properties of 3-Nitrobenzonitrile is presented below. This data is essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 619-24-9 | [4] |
| Molecular Formula | C₇H₄N₂O₂ | [4] |
| Molecular Weight | 148.12 g/mol | [5][4] |
| Appearance | Yellowish crystalline powder or needles | [1][2] |
| Melting Point | 114-117 °C | [1] |
| Boiling Point | 164-166 °C | |
| Density | 0.33 g/cm³ at 20 °C | |
| Bulk Density | ~500 kg/m ³ | |
| Water Solubility | 1.7 g/L at 25 °C | |
| Solubility in Ether | Very soluble | [1] |
| Vapor Pressure | 0.00217 mmHg | |
| logP | 1.17 | |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N | [5] |
| InChI | 1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | [5] |
Synthesis and Experimental Protocols
One documented method for the synthesis of 3-Nitrobenzonitrile involves the decomposition of a diazonium salt derived from 2-amino-5-nitrobenzonitrile.[6]
Experimental Protocol: Synthesis via Diazonium Salt Decomposition [6]
-
Dissolve p-toluenesulfonic acid monohydrate (3 mmol) in 15 mL of ethyl acetate.
-
Add 2-amino-5-nitrobenzonitrile (3 mmol) to the solution.
-
Add tert-butyl nitrite (9 mmol) dropwise to the mixture, which will result in the formation of a yellow precipitate of 2-cyano-4-nitrobenzenediazonium p-toluenesulfonate.
-
The diazonium salt is then decomposed in ethanol to yield 3-Nitrobenzonitrile.
-
The final product can be isolated as an off-white solid and further purified by crystallization from an ethanol solution at -20°C.
Chemical Reactivity and Applications in Drug Development
The chemical behavior of 3-Nitrobenzonitrile is dominated by its two functional groups.[1] The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr) under certain conditions.[1] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a variety of derivatives.[1]
These reactive properties make 3-Nitrobenzonitrile a crucial building block in the synthesis of pharmaceuticals. For example, the nitro group can be reduced to an amino group, a common transformation in the construction of heterocyclic systems found in many biologically active compounds.[1]
Application in Nucleophilic Aromatic Substitution (SNAr) Reactions
A scalable and environmentally friendly SNAr reaction using 4-fluoro-3-nitrobenzonitrile (a closely related compound) has been demonstrated in water, showcasing a sustainable synthetic route.[7] This type of reaction is fundamental in pharmaceutical process chemistry.
Experimental Protocol: Aqueous SNAr Reaction [7]
-
To a 300 mL three-necked round-bottom flask, add distilled water (90 mL).
-
Dissolve K₃PO₄ (55.1 mmol, 1.11 equiv) in the water.
-
Add 4-(1-Pyrrolidinyl)piperidine (50.2 mmol, 1.01 equiv) and dissolve.
-
Add 4-fluoro-3-nitrobenzonitrile (49.8 mmol, 1.00 equiv).
-
Rinse the flask with an additional 10 mL of distilled water.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Cool the mixture to ambient temperature and allow it to stand overnight without agitation.
-
Collect the resulting solid product by vacuum filtration and rinse twice with water.
Safety and Handling
3-Nitrobenzonitrile is a hazardous substance and requires careful handling in a laboratory setting.[5][8] It is harmful if swallowed, inhaled, or in contact with skin.[5] Metabolism of the compound may release cyanide, which can lead to severe health effects.[8]
| Hazard Class & Statement | Precautionary Measures & PPE | Reference(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. | [9] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. | [9] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. | [8] |
| Eye Irritation | Causes eye irritation. Wear eye protection such as safety goggles. If in eyes, rinse cautiously with water for several minutes. | [8] |
| Personal Protective Equipment (PPE) | Eyeshields, protective gloves (Nitrile rubber recommended), dust mask (type N95 or P2), and protective clothing are necessary. | [8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. | [8] |
| Stability | Stable under normal storage and handling conditions. Avoid dust formation as fine dust can lead to the danger of a dust explosion. | [8] |
| Disposal | Dispose of contents and container to an approved waste disposal plant. | [10] |
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]
- 3. 3-Nitrobenzonitrile 98 619-24-9 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Nitrobenzonitrile(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
